2-Phenoxy-N-[1-(3-pyridinylcarbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide 2-Phenoxy-N-[1-(3-pyridinylcarbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1007661-19-9
VCID: VC0363697
InChI: InChI=1S/C22H19N3O3/c26-21(15-28-19-6-2-1-3-7-19)24-18-9-8-16-10-12-25(20(16)13-18)22(27)17-5-4-11-23-14-17/h1-9,11,13-14H,10,12,15H2,(H,24,26)
SMILES: C1CN(C2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3)C(=O)C4=CN=CC=C4
Molecular Formula: C22H19N3O3
Molecular Weight: 373.4g/mol

2-Phenoxy-N-[1-(3-pyridinylcarbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide

CAS No.: 1007661-19-9

Main Products

VCID: VC0363697

Molecular Formula: C22H19N3O3

Molecular Weight: 373.4g/mol

2-Phenoxy-N-[1-(3-pyridinylcarbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide - 1007661-19-9

CAS No. 1007661-19-9
Product Name 2-Phenoxy-N-[1-(3-pyridinylcarbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide
Molecular Formula C22H19N3O3
Molecular Weight 373.4g/mol
IUPAC Name 2-phenoxy-N-[1-(pyridine-3-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Standard InChI InChI=1S/C22H19N3O3/c26-21(15-28-19-6-2-1-3-7-19)24-18-9-8-16-10-12-25(20(16)13-18)22(27)17-5-4-11-23-14-17/h1-9,11,13-14H,10,12,15H2,(H,24,26)
Standard InChIKey IDGIUHBMRDWMOB-UHFFFAOYSA-N
SMILES C1CN(C2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3)C(=O)C4=CN=CC=C4
Canonical SMILES C1CN(C2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3)C(=O)C4=CN=CC=C4
PubChem Compound 24281733
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator